(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone
CAS No.: 898763-50-3
Cat. No.: VC2300681
Molecular Formula: C18H16FNO
Molecular Weight: 281.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898763-50-3 |
|---|---|
| Molecular Formula | C18H16FNO |
| Molecular Weight | 281.3 g/mol |
| IUPAC Name | [2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H16FNO/c19-17-10-4-3-9-16(17)18(21)15-8-2-1-7-14(15)13-20-11-5-6-12-20/h1-10H,11-13H2 |
| Standard InChI Key | IOHIHRKFKYYJHU-UHFFFAOYSA-N |
| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F |
Introduction
Structural Classification and Identification
Chemical Identity and Classification
(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone belongs to a family of compounds characterized by a benzophenone scaffold containing a 2,5-dihydropyrrole functional group. This compound features several key structural elements: a dihydropyrrole ring (2,5-dihydro-1H-pyrrol) connected via a methylene bridge to a phenyl ring, which is further connected through a carbonyl group (methanone) to a 2-fluorophenyl moiety. The compound represents a specialized chemical structure with potential interactions with biological systems due to its nitrogen-containing heterocycle and carbonyl functionality.
Structural Comparison with Analogous Compounds
The target compound bears significant structural similarities to (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone (CAS: 898763-14-9), differing only in the position of the fluorine atom on the terminal phenyl ring . While our target compound has fluorine at the 2-position (ortho substitution), the analogous compound has fluorine at the 3-position (meta substitution). Both compounds share the same 2,5-dihydropyrrole group connected by a methylene linker to a phenyl ring and a methanone bridge to the fluorophenyl group.
Another related compound is (4-Chloro-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS: 898764-61-9), which contains additional substitution patterns including a chlorine atom and different positional arrangements of the functional groups. These structural similarities suggest comparable physical and chemical properties while allowing for potential differences in biological activity due to the varied spatial arrangements of functional groups.
Physical and Chemical Properties
Key Physical Parameters
Based on the properties of structurally similar compounds, (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone is likely to have a molecular weight close to 281.3 g/mol, similar to its 3-fluorophenyl isomer . The compound would be expected to have the molecular formula C18H16FNO. As a complex organic molecule containing both aromatic and heterocyclic components, it would likely appear as a white to off-white crystalline solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide.
Synthesis and Chemical Reactivity
Reactive Centers and Chemical Behavior
The compound contains several reactive centers that would influence its chemical behavior:
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The carbonyl (methanone) group represents an electrophilic site susceptible to nucleophilic attack
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The dihydropyrrole nitrogen provides a potential site for alkylation or acylation reactions
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The aromatic rings may undergo electrophilic aromatic substitution reactions
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The methylene bridge between the dihydropyrrole and phenyl ring represents a potential site for oxidation or functionalization
The presence of the fluorine atom at the ortho position of one phenyl ring would electronically influence the reactivity of the adjacent carbonyl group through inductive effects, potentially making it more electrophilic compared to non-fluorinated analogues.
Biological Activity and Research Applications
Structure-Activity Relationship Considerations
The key structural features of (2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2-fluorophenyl)methanone that may contribute to biological activity include:
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